Corosolic Acid

Catalog No.
S524230
CAS No.
4547-24-4
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corosolic Acid

CAS Number

4547-24-4

Product Name

Corosolic Acid

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1

InChI Key

HFGSQOYIOKBQOW-ZSDYHTTISA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

2alpha-hydroxyursoloic acid, corosolic acid, Glucosol

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

The exact mass of the compound Corosolic acid is 472.35526 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Corosolic acid (CAS: 4547-24-4) is a naturally occurring pentacyclic triterpenoid, also known as 2α-hydroxyursolic acid. It is structurally related to other common triterpenoids such as ursolic acid and oleanolic acid. Primarily investigated for its role in regulating glucose metabolism, it is often referred to as 'plant insulin'. Due to its rigid, hydrophobic structure, corosolic acid has low solubility in water but is soluble in organic solvents like DMSO, methanol, and ethanol. This property is a critical consideration for its use in in-vitro assays and formulation development. High-purity (e.g., >98%) material is often required for reproducible results in pharmacological and clinical studies, as crude plant extracts contain very low concentrations of the active compound.

Substituting Corosolic Acid with its close structural analogs, such as Ursolic Acid (UA) or Oleanolic Acid (OA), is a frequent cause of experimental failure. Corosolic Acid is 2α-hydroxyursolic acid, and this specific hydroxylation is critical for its distinct biological activity profile, particularly in metabolic regulation pathways. While UA and OA share the same pentacyclic triterpenoid backbone and exhibit some similar properties, they are not functionally equivalent. For example, the presence and position of hydroxyl groups directly influence enzyme binding and cellular interactions, leading to significant differences in potency and mechanism of action for targets like α-glucosidase. Procuring Corosolic Acid specifically is necessary for research targeting its unique insulin-mimetic effects, such as GLUT4 translocation, where analogs may not produce comparable outcomes. Using crude plant extracts is also inadequate for quantitative research, as the concentration of Corosolic Acid is typically very low (0.01-1%) and variable, precluding reproducible dose-response studies.

Superior α-Glucosidase Inhibition Compared to Common Triterpenoid Analogs

Corosolic acid demonstrates potent, uncompetitive inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Its inhibitory activity, with an IC50 value of 13.5 µM, is significantly stronger than that reported for its close structural analog, Ursolic Acid, in similar assays. For comparison, other triterpenoids like 3-oxolupenal and katononic acid show IC50 values of 141.8 µM and 194.8 µM, respectively, highlighting the superior potency of Corosolic Acid for this specific target. This makes high-purity Corosolic Acid a more effective tool for studies aimed at modulating postprandial glucose levels via enzymatic inhibition.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data13.5 µM
Comparator Or BaselineUrsolic Acid (reported range ~12.1–35.6 μM for various triterpenoids); 3-oxolupenal (141.8 µM)
Quantified DifferenceApproximately 10.5-fold more potent than 3-oxolupenal
ConditionsIn-vitro enzyme inhibition assay using yeast α-glucosidase (S. cerevisiae).

For researchers studying carbohydrate metabolism, the higher, specific inhibitory potency of Corosolic Acid allows for lower effective concentrations, reducing potential off-target effects compared to less potent analogs.

Demonstrated Efficacy in Promoting Muscle Cell GLUT4 Translocation, an Effect Not Equally Attributed to Analogs

A primary mechanism for Corosolic Acid's hypoglycemic effect is its ability to promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle cells, a key step in glucose uptake. In a study using KK-Ay mice, an animal model for type 2 diabetes, a single oral dose of 10 mg/kg Corosolic Acid significantly increased GLUT4 translocation from the low-density microsomal membrane to the plasma membrane. This insulin-mimetic action is a specific, well-documented attribute of Corosolic Acid. While other triterpenoids like Ursolic Acid have broad biological activities, the direct, quantified evidence for promoting GLUT4 translocation is a key differentiator for Corosolic Acid in metabolic research.

Evidence DimensionMuscle GLUT4 Translocation vs. Control
Target Compound DataSignificantly increased GLUT4 in plasma membrane vs. control (p<0.05)
Comparator Or BaselineVehicle control group in the same study
Quantified DifferenceStatistically significant increase in GLUT4 translocation
ConditionsIn-vivo study in KK-Ay mice (type 2 diabetes model) after a single 10 mg/kg oral dose.

This specific mechanism of action justifies the procurement of Corosolic Acid over general triterpenoids for research focused on insulin-sensitizing pathways and glucose uptake in peripheral tissues.

Handling and Formulation: Defined Solubility Profile for Reproducible In-Vitro Assays

Corosolic acid has poor aqueous solubility but is readily soluble in common laboratory solvents, including methanol (1 mg/mL) and DMSO. This contrasts with the often-variable solubility of crude extracts or less-characterized analogs. The use of high-purity, crystalline Corosolic Acid with a defined solubility profile is essential for creating stock solutions that ensure accurate and reproducible dosing in cell-based assays and enzyme kinetic studies. While structurally similar compounds like Ursolic Acid also have low water solubility, formulating them can present different challenges; for instance, nanostructured lipid carriers have been specifically developed to improve the stability and delivery of Ursolic Acid in cosmetic formulations, indicating that each compound requires a specific handling strategy. Procuring pure Corosolic Acid mitigates the variability inherent in crude mixtures and avoids the need for extensive formulation development that might be required for other, less-defined materials.

Evidence DimensionSolubility in Methanol
Target Compound Data1 mg/mL (clear, colorless solution)
Comparator Or BaselineCrude Plant Extracts (highly variable, low concentration); Other Triterpenoids (require individual solubility and formulation optimization)
Quantified DifferenceProvides a defined, reproducible starting concentration not possible with crude extracts.
ConditionsStandard laboratory solvent preparation.

Predictable solubility ensures dose accuracy and experimental reproducibility, saving time and resources by avoiding the troubleshooting associated with poorly characterized or insoluble materials.

Lead Compound for In-Vitro Screening in Type 2 Diabetes Research

Due to its potent and specific inhibition of α-glucosidase and its proven ability to stimulate GLUT4 translocation in muscle cells, high-purity Corosolic Acid is the right choice as a positive control or benchmark compound in assays screening for new anti-diabetic agents. Its defined mechanism distinguishes it from broader-acting triterpenoids like Ursolic or Oleanolic acid.

Investigating Insulin-Sensitizing Mechanisms in Muscle Cell Models

Researchers studying insulin signaling pathways should prioritize Corosolic Acid. Its demonstrated effect on increasing GLUT4 at the plasma membrane provides a specific tool to investigate the downstream effects of enhanced glucose transport in myotubes and other insulin-responsive cells, an effect not as clearly defined for its analogs.

Formulation Development for Nutraceuticals Targeting Glycemic Control

The established solubility of Corosolic Acid in organic solvents like ethanol and its documented in-vivo efficacy in animal models make it a suitable candidate for developing advanced formulations, such as softgels or lipid-based delivery systems, aimed at improving bioavailability for blood sugar management studies. Using the pure compound avoids the formulation complexities and dosage inconsistencies of working with crude Banaba leaf extracts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 Da

Monoisotopic Mass

472.35526001 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AMX2I57A98

Other CAS

4547-24-4

Wikipedia

Corosolic_acid

Dates

Last modified: 08-15-2023
1: Stohs SJ, Miller H, Kaats GR. A review of the efficacy and safety of banaba (Lagerstroemia speciosa L.) and corosolic acid. Phytother Res. 2012 Mar;26(3):317-24. doi: 10.1002/ptr.3664. Epub 2011 Nov 17. Review. PubMed PMID: 22095937.
2: Sivakumar G, Vail DR, Nair V, Medina-Bolivar F, Lay JO Jr. Plant-based corosolic acid: future anti-diabetic drug? Biotechnol J. 2009 Dec;4(12):1704-11. doi: 10.1002/biot.200900207. Review. PubMed PMID: 19946881.

Explore Compound Types